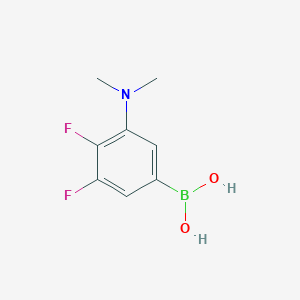

(3-クロロ-2-(4-メチルピペリジン-1-イル)ピリジン-4-イル)ボロン酸

説明

“(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid” is a chemical compound. It is related to 3-Chloro-2-(4-methylpiperidin-1-yl)aniline and 3-Pyridinylboronic acid , which are used in various chemical reactions .

Synthesis Analysis

The synthesis of this compound could potentially involve Suzuki-Miyaura cross-coupling reactions . This is a type of reaction where an organoboron compound (like a boronic acid) is coupled with an organic halide using a palladium catalyst .Molecular Structure Analysis

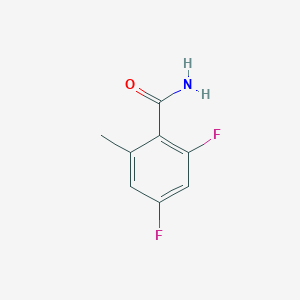

The molecular structure of this compound can be represented by the InChI code1S/C12H17ClN2/c1-9-5-7-15 (8-6-9)12-10 (13)3-2-4-11 (12)14/h2-4,9H,5-8,14H2,1H3 . This indicates that the compound contains carbon ©, hydrogen (H), chlorine (Cl), and nitrogen (N) atoms. Chemical Reactions Analysis

This compound, like other boronic acids, can participate in various chemical reactions. For instance, it can be used in phosphine-free Suzuki-Miyaura cross-coupling reactions . It can also participate in regioselective Suzuki-Miyaura coupling and tandem palladium-catalyzed intramolecular aminocarbonylation and annulation .科学的研究の応用

鈴木-宮浦クロスカップリング反応

ボロン酸の最も顕著な用途の1つは、問題の化合物を含む鈴木-宮浦クロスカップリング反応です 。この反応は、炭素-炭素結合を形成するための強力なツールであり、複雑な有機分子の合成に広く用いられています。穏やかな条件と官能基耐性は、医薬品、ポリマー、先端材料の合成に特に役立つ方法となっています。

触媒開発

ボロン酸は、触媒システムの開発において重要な中間体として役立ちます。それらはしばしば、さまざまな化学変換を促進できる新しい触媒錯体を生成するために使用され、より効率的で持続可能な化学プロセスにつながります .

プロト脱ボロン化研究

この化合物は、ボロン酸エステルの安定性と反応性を理解するために、プロト脱ボロン化研究で使用できます。これらの研究は、合成シーケンスで目的を果たした後、分子からボロン部分を除去するための新しい方法を開発するために不可欠です .

ホモロゲーション反応

ボロン酸は、有機分子中の炭素鎖を延長するために使用されるホモロゲーション反応における重要な試薬です。この用途は、より単純な前駆体から複雑な有機構造を合成する際に特に役立ちます .

材料科学

材料科学では、ボロン酸を使用して材料の表面特性を変更できます。これには、さまざまな業界で使用される材料の耐久性または機能性を向上させるコーティングを作成することが含まれます .

生物学的研究

ボロン酸は、生物学的研究に適した独自の特性を持っています。それらは、生化学的アッセイにおける酵素阻害剤またはプローブとして作用し、生物学的プロセスの理解と新しい薬剤の開発に貢献します .

センサー開発

この化合物は、ジオールやその他のエンティティと可逆的な共有結合を形成する能力により、センサー開発の優れた候補となっています。これらのセンサーは、糖やその他の生物学的物質を検出でき、医療診断に影響を与えます .

環境化学

ボロン酸は、汚染物質を除去または検出するために使用できる環境化学研究に関与しています。その化学的特性により、さまざまな物質に結合することができ、環境モニタリングと浄化の取り組みに役立ちます .

作用機序

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic compounds .

Mode of Action

In Suzuki–Miyaura cross-coupling reactions, the mode of action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid involves its interaction with a palladium catalyst . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium forms a new bond with an electrophilic organic group . In transmetalation, the boronic acid transfers an organic group from boron to palladium .

Biochemical Pathways

In general, suzuki–miyaura cross-coupling reactions can be used to synthesize a wide variety of organic compounds , potentially affecting multiple biochemical pathways depending on the specific compounds synthesized.

Result of Action

The result of the action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide variety of organic compounds .

Action Environment

The action of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid in Suzuki–Miyaura cross-coupling reactions can be influenced by various environmental factors. The reactions are known for their mild and functional group tolerant conditions , suggesting that they can be carried out in a variety of environments.

生化学分析

Biochemical Properties

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic chemistry . This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The boronic acid group in (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design .

Cellular Effects

The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to alterations in cellular functions. For instance, it may inhibit or activate certain signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis . Additionally, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with target biomolecules. The boronic acid group can interact with hydroxyl groups on enzymes and proteins, leading to enzyme inhibition or activation . This interaction can result in changes in the enzyme’s conformation and activity, thereby influencing biochemical pathways. Additionally, the compound can affect gene expression by binding to DNA or RNA, altering the transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can lead to cumulative effects on cellular processes, including alterations in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular functions, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid may result in toxic or adverse effects, including cellular damage, organ toxicity, and systemic effects .

Metabolic Pathways

(3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways. For example, it may inhibit or activate enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolite concentrations .

Transport and Distribution

The transport and distribution of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular localization of (3-Chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl)boronic acid can influence its interactions with biomolecules and its overall biochemical activity .

特性

IUPAC Name |

[3-chloro-2-(4-methylpiperidin-1-yl)pyridin-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BClN2O2/c1-8-3-6-15(7-4-8)11-10(13)9(12(16)17)2-5-14-11/h2,5,8,16-17H,3-4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTCFFVYWUICEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)N2CCC(CC2)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

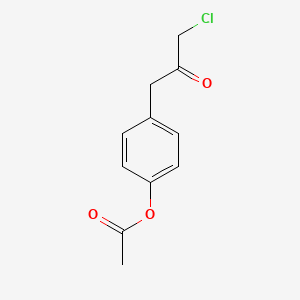

![(((2E)-2-[(1-Methyl-1h-indol-3-yl)methylene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl)oxy)acetic acid](/img/structure/B1458417.png)

![1-[(2,6-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458425.png)

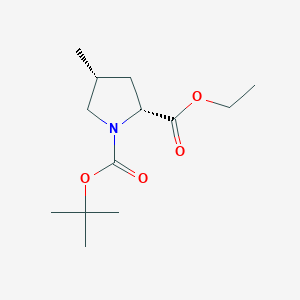

![diethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-imidazole-2,4-dicarboxylate](/img/structure/B1458426.png)

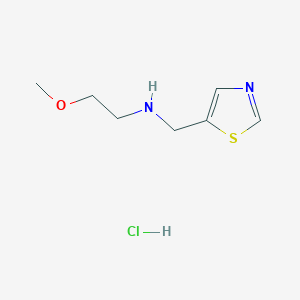

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1458429.png)

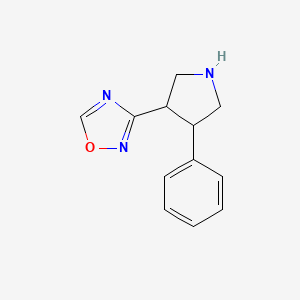

![1-[1-(methoxymethyl)-3-methyl-1H-1,2,4-triazol-5-yl]piperazine](/img/structure/B1458435.png)